molecular formula C18H24N6O2S B2794839 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034620-50-1

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2794839
CAS No.: 2034620-50-1
M. Wt: 388.49
InChI Key: AEMQPXOLJCDJSL-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a potent, systemically available, non-covalent inhibitor of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), a promising target for managing inflammatory responses . Inhibition of the intracellular enzyme NAAA preserves endogenous palmitoylethanolamide (PEA) from degradation, thereby increasing and prolonging its anti-inflammatory and analgesic efficacy at the site of inflammation . This mechanism offers a therapeutic approach for chronic inflammatory conditions without the typical side effects associated with direct PPAR-α agonists . This sulfonamide inhibitor is part of a novel chemical class featuring a pyrazole azabicyclo[3.2.1]octane structural core, designed to avoid the potential drawbacks of covalent inhibitors . The compound is characterized by its high inhibitory activity in the low nanomolar range and a favorable drug-like profile, making it a valuable pharmacological tool for preclinical research into inflammatory and neuropathic pain models . The molecular formula is C18H24N6O2S with a molecular weight of 388.49 g/mol . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2S/c1-12-16(14(3)24(22-12)17-8-6-7-10-19-17)9-11-20-27(25,26)18-13(2)21-23(5)15(18)4/h6-8,10,20H,9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMQPXOLJCDJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and neurology. Its structural features, including the pyrazole and pyridine moieties, contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O2S, with a molecular weight of approximately 384.49 g/mol. It contains a sulfonamide group, which is often associated with antibacterial properties, alongside a pyrazole ring known for its role in drug design.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular signaling pathways. For instance, it has been shown to interact with glycine transporters (GlyT1), which are crucial in neurotransmission processes and are implicated in various central nervous system disorders. Additionally, the presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to this compound. For example:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BHep-23.25
Compound CA54926.00

These compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents.

Neuropharmacological Effects

The inhibition of glycine transporters suggests that this compound may play a role in modulating neurotransmission and could be beneficial in treating conditions like schizophrenia or other neuropsychiatric disorders . The sulfonamide group enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Case Studies

Several case studies have documented the effects of pyrazole derivatives on cancer treatment:

  • Case Study on MCF7 Cells : A study demonstrated that a related pyrazole derivative exhibited an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating potent anti-proliferative activity .
  • Inhibition of Aurora Kinases : Another study focused on compounds structurally similar to this compound and showed significant inhibition of Aurora-A kinase with an IC50 value of 0.067 µM . This suggests potential applications in targeted cancer therapies.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C20H28N6O2SC_{20}H_{28}N_{6}O_{2}S and a molecular weight of approximately 416.5 g/mol. Its structure features a pyrazole ring fused with a pyridine moiety, which contributes to its biological activity. The sulfonamide group enhances its solubility and reactivity in biological systems .

Anticancer Activity

Research indicates that compounds similar to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exhibit potent anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Specific studies report IC50 values indicating effective inhibition against CDK2 and CDK9 .

Anti-inflammatory Properties

The sulfonamide functional group is known for its anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Its structural features allow it to interact effectively with bacterial enzymes, making it a candidate for developing new antibiotics .

Case Study: Anticancer Screening

In a recent study published in the Journal of Medicinal Chemistry, a series of pyrazolo[3,4-b]pyridines were synthesized and tested against various cancer cell lines, including HeLa and A375 cells. The results demonstrated that certain derivatives exhibited significant antiproliferative effects with selectivity towards specific CDKs .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives in animal models of arthritis. The study found that treatment with these compounds led to a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups .

Chemical Reactions Analysis

Pyrazole-Pyridine Ethylamine Intermediate

The ethylamine linker connecting the pyridine and pyrazole moieties is synthesized via:

  • Nucleophilic substitution : Reaction of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl chloride with ethylenediamine under basic conditions (e.g., NaHCO₃ in DMF) to form the ethylamine bridge .

  • Cyclocondensation : Alternative routes involve cyclizing α,β-unsaturated ketones with hydrazine derivatives, followed by alkylation to introduce the ethyl group .

1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonyl Chloride

The sulfonyl chloride precursor is prepared through:

  • Sulfonylation : Treatment of 1,3,5-trimethyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) in chloroform at 0–60°C, followed by thionyl chloride (SOCl₂) to yield the sulfonyl chloride .
    Key conditions :

    • Molar ratio: 1:5.5 (pyrazole:ClSO₃H)

    • Reaction time: 10–12 hours

    • Yield: 72–85%

Sulfonamide Coupling Reaction

The final step involves coupling the sulfonyl chloride with the pyrazole-pyridine ethylamine intermediate:

  • Reagents : Diisopropylethylamine (DIPEA, 1.5 equiv) in dichloromethane (DCM) .

  • Mechanism : Nucleophilic attack by the ethylamine’s primary amine on the electrophilic sulfur center of the sulfonyl chloride.

  • Optimized Conditions :

    ParameterValue
    Temperature25–30°C
    Reaction Time16 hours
    SolventDichloromethane
    Yield41–71%

Side Reactions :

  • Over-sulfonylation at secondary amines (mitigated by stoichiometric control) .

  • Hydrolysis of sulfonyl chloride to sulfonic acid (prevented by anhydrous conditions) .

Hydrolytic Stability

The sulfonamide bond exhibits resistance to hydrolysis under physiological conditions (pH 7.4, 37°C) due to:

  • Steric hindrance from the 1,3,5-trimethylpyrazole group .

  • Electron-withdrawing effects of the pyridine ring stabilizing the sulfonamide .

Thermal Stability

  • Decomposition onset: 220°C (TGA data) .

  • No detectable degradation at ≤150°C in inert atmospheres .

Functionalization and Derivatives

The compound serves as a scaffold for further modifications:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF using potassium tert-butoxide as a base .

  • Coordination Chemistry : Pyridyl nitrogen participates in metal coordination (e.g., Pd, Cu) for catalytic applications .

Table 1: Representative Yields in Sulfonamide Coupling

Amine StructureSulfonyl ChlorideYield (%)
Pyridine-pyrazole ethyl1,3,5-Trimethyl-pyrazole68
Phenethylamine3,5-Dimethyl-pyrazole71

Table 2: Stability Profile

ConditionObservation
Aqueous HCl (1M, 24h)<5% degradation
Aqueous NaOH (1M, 24h)12% degradation
UV light (254 nm, 48h)8% photodegradation

Comparison with Similar Compounds

Key Observations :

  • The pyridin-2-yl group in the target compound may enhance solubility in polar solvents compared to the chlorophenyl or nitrophenyl groups in analogs .
  • The ethyl linker in the target compound likely improves conformational flexibility relative to rigid heterocyclic linkers (e.g., thiadiazole) in other derivatives .

Physicochemical Properties

Property Target Compound Compound 27 MR-S1-2 Thiadiazole Derivatives
Melting Point Not reported 138–142°C Not reported 160–220°C (range)
IR Absorptions Expected: ~1164 cm$^{-1}$ (SO$_2$), ~2947 cm$^{-1}$ (C-H) 1164 cm$^{-1}$ (SO$_2$), 1726 cm$^{-1}$ (C=O) 1150–1250 cm$^{-1}$ (SO$_2$) 1385 cm$^{-1}$ (SO$_2$), 1720–1600 cm$^{-1}$ (C=N/C=C)
NMR Shifts Anticipated: δ ~2.0–2.4 (CH$_3$), ~7.3–8.9 (pyridine protons) δ 2.07–2.36 (CH$_3$), 7.36–9.27 (aromatic protons) δ 1.5–2.5 (cyclohexenyl CH$_2$), 7.2–8.0 (pyrazole protons) δ 2.1–2.5 (CH$_3$), 7.3–8.5 (nitrophenyl protons)

Analysis :

  • The target compound’s pyridine ring is expected to produce distinct $^1$H NMR signals at δ >8.5 ppm, similar to Compound 27’s pyridine protons (δ 8.96–9.27 ppm) .
  • The absence of a carbonyl group (unlike Compound 27) may reduce hydrogen-bonding capacity but improve metabolic stability .

Key Insights :

  • The pyridin-2-yl group in the target compound may enhance target specificity compared to nitrophenyl or chlorophenyl groups, as pyridine rings often engage in π-stacking with biological targets .
  • Sulfonamide derivatives with flexible linkers (e.g., MR-S1-2) generally exhibit better cellular penetration than rigid analogs, suggesting the target compound may have favorable pharmacokinetics .

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step reactions, including pyrazole ring formation and sulfonamide coupling. Critical parameters include:

  • Temperature control : Pyridin-2-yl introduction requires reflux (e.g., in ethanol or DMF) to stabilize intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the final product .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress and purity (≥95%) .

Table 1: Key Synthesis Steps

StepObjectiveConditionsAnalytical Validation
1Pyrazole core assemblyReflux in ethanol, 12 hNMR (¹H, 13C) for ring substitution
2Sulfonamide coupling0–5°C, DMF, 4 hHPLC retention time matching
3PurificationColumn chromatography (EtOAc/hexane)Mass spectrometry (MS) for molecular ion confirmation

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on:

  • ¹H/13C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm) and quaternary carbons .
  • High-resolution MS : Verifies molecular weight (400.5 g/mol) and fragmentation patterns .
  • X-ray crystallography (if applicable): Resolves bond angles and torsional strain in crystalline form .

Advanced Research Questions

Q. How can the sulfonamide group’s electronic properties be modified to enhance target selectivity?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzoyl moiety to increase electrophilicity, improving enzyme binding (e.g., carbonic anhydrase inhibition) .
  • SAR studies : Synthesize analogs with varied sulfonamide substituents and test inhibition constants (Ki) using fluorescence-based assays .
  • Computational modeling : Density functional theory (DFT) calculates charge distribution to predict interaction hotspots .

Table 2: Example Modifications and Effects

ModificationObserved EffectReference
Methoxy (-OCH₃) at benzoylIncreased solubility and membrane permeability
Chlorine (-Cl) at pyridinylEnhanced enzyme inhibition (IC₅₀ reduced by 40%)

Q. How should researchers address discrepancies in reported biological activities of structural analogs?

  • Assay standardization : Compare IC₅₀ values under identical pH, temperature, and buffer conditions .
  • Purity validation : Use HPLC to rule out impurities (>98% purity required for reproducible results) .
  • Structural nuances : Minor substitutions (e.g., methyl vs. ethyl groups) drastically alter binding; verify analogs via 2D NMR (NOESY) .

Q. What computational strategies predict this compound’s metabolic stability?

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites .
  • Molecular dynamics (MD) : Simulate hepatic microsomal environments to estimate half-life .
  • Validation : Compare predictions with in vitro hepatocyte clearance assays .

Methodological Notes

  • Contradiction resolution : When biological data conflicts, cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzyme activity assays) .
  • Advanced purification : For scale-up, employ preparative HPLC with C18 columns to separate diastereomers .

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